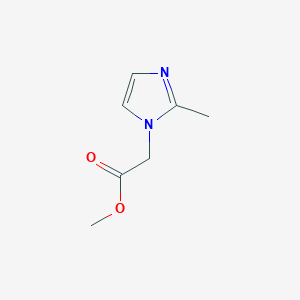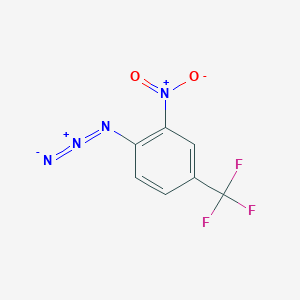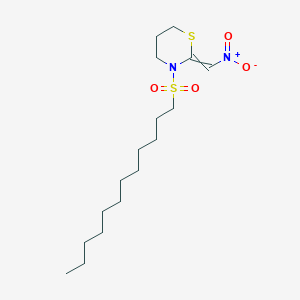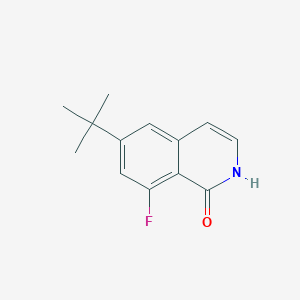
3-(2,4-Dichlorophenoxy)benzoic acid
Overview
Description
3-(2,4-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dichlorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential herbicidal properties, similar to other phenoxy herbicides.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The molecular pathways involved include the disruption of cell wall plasticity, alteration of protein synthesis, and increased ethylene production.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A herbicide with a different halogen substitution pattern.
Uniqueness: 3-(2,4-Dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination and phenoxy substitution make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H8Cl2O3 |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
3-(2,4-dichlorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-4-5-12(11(15)7-9)18-10-3-1-2-8(6-10)13(16)17/h1-7H,(H,16,17) |
InChI Key |
YPUMRLRMRBLVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol](/img/structure/B8505069.png)

![tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B8505105.png)






